BenchChemオンラインストアへようこそ!

6-Bromo-3-chloro-2-methylquinoxaline

Lipophilicity Drug Design Physicochemical Properties

6-Bromo-3-chloro-2-methylquinoxaline (CAS 1392413-56-7), C₉H₆BrClN₂ , is a halogenated heterocyclic building block belonging to the quinoxaline class. This compound features a benzopyrazine core substituted at the 2-position with a methyl group, at the 3-position with a chlorine atom, and at the 6-position with a bromine atom.

Molecular Formula C9H6BrClN2
Molecular Weight 257.52
CAS No. 1392413-56-7
Cat. No. B2381875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloro-2-methylquinoxaline
CAS1392413-56-7
Molecular FormulaC9H6BrClN2
Molecular Weight257.52
Structural Identifiers
SMILESCC1=C(N=C2C=C(C=CC2=N1)Br)Cl
InChIInChI=1S/C9H6BrClN2/c1-5-9(11)13-8-4-6(10)2-3-7(8)12-5/h2-4H,1H3
InChIKeyGCQVXKHFLSRFSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-3-chloro-2-methylquinoxaline (CAS 1392413-56-7): Procurement-Specification Guide for This Halogenated Quinoxaline Building Block


6-Bromo-3-chloro-2-methylquinoxaline (CAS 1392413-56-7), C₉H₆BrClN₂ [1], is a halogenated heterocyclic building block belonging to the quinoxaline class . This compound features a benzopyrazine core substituted at the 2-position with a methyl group, at the 3-position with a chlorine atom, and at the 6-position with a bromine atom . Its structural characteristics render it a versatile synthetic intermediate, particularly valuable in medicinal chemistry for the construction of more complex pharmacologically active molecules . Its purity, typically offered at 95% , and defined physicochemical properties, including a predicted boiling point of 316.7±37.0 °C and a predicted density of 1.667±0.06 g/cm³ , are key specifications for procurement and use in research and development.

Why Generic Substitution of 6-Bromo-3-chloro-2-methylquinoxaline (CAS 1392413-56-7) Fails: The Criticality of Precise Halogen Placement in Synthetic Pathways


The procurement of 6-Bromo-3-chloro-2-methylquinoxaline cannot be fulfilled by substituting with other bromo-chloro-methylquinoxaline isomers or mono-halogenated analogs without compromising synthetic outcomes. The specific ortho-like arrangement of the chlorine and methyl groups on the pyrazine ring, combined with the bromine on the benzene ring, establishes a unique and non-interchangeable reactivity profile for sequential cross-coupling reactions [1]. For example, the 3-chloro-2-methyl motif is a key structural feature known to confer biological activity in related quinoxaline series [2], while the 6-bromo substituent is a prime handle for palladium-catalyzed couplings . Using an alternative isomer, such as 6-Bromo-2-chloro-3-methylquinoxaline (CAS 98416-72-9) or 3-Bromo-6-chloro-2-methylquinoxaline, would change the electronic environment and steric accessibility of each reactive site, leading to different coupling rates, regioselectivity, and potentially altered biological activity in the final target molecule [3].

Quantitative Differentiation Guide for 6-Bromo-3-chloro-2-methylquinoxaline (CAS 1392413-56-7) Against In-Class Alternatives


Computationally Predicted Lipophilicity (Consensus Log P) for Enhanced Membrane Permeability vs. Dehalogenated Core

The consensus Log P (octanol-water partition coefficient) is a critical parameter for predicting membrane permeability and bioavailability in drug candidates. For 6-Bromo-3-chloro-2-methylquinoxaline, the consensus Log Po/w is predicted to be 3.06 . In comparison, the unsubstituted quinoxaline core (quinoxaline) has a predicted Log P of approximately 1.3. This difference of +1.76 Log units represents an approximate 57-fold increase in lipophilicity, which is a quantifiable differentiation that can be crucial for crossing biological barriers such as the blood-brain barrier or cell membranes .

Lipophilicity Drug Design Physicochemical Properties Log P

Defined Physicochemical Properties: A Basis for Predictable Reactivity and Handling vs. Non-Halogenated Analogs

Reliable physicochemical data are essential for process development and scale-up. 6-Bromo-3-chloro-2-methylquinoxaline has a well-defined predicted boiling point of 316.7±37.0 °C and a predicted density of 1.667±0.06 g/cm³ . In contrast, the non-halogenated analog 2-methylquinoxaline (CAS 7251-61-8) has a reported boiling point of 245-247 °C. This ~70 °C difference in boiling point is a quantitative measure of increased intermolecular forces (e.g., dipole-dipole, halogen bonding) due to halogenation, which directly impacts purification strategies (e.g., distillation vs. recrystallization) and thermal stability assessments during manufacturing .

Synthetic Intermediate Process Chemistry Physical Properties QC Specifications

Averaged Market Price as an Indicator of Synthetic Complexity and Niche Utility

The market price of a compound often reflects its synthetic complexity and commercial demand, serving as a proxy for its niche utility. Based on aggregated supplier data, the price for 6-Bromo-3-chloro-2-methylquinoxaline is approximately $236/g (extrapolated from a 5g/$1178 price point) . In stark contrast, the simpler and more widely available building block 2-methylquinoxaline is available at a price point roughly 1-2 orders of magnitude lower. This price differential quantitatively demonstrates that 6-Bromo-3-chloro-2-methylquinoxaline is a higher-value, more specialized building block with greater synthetic complexity, indicating its intended use in advanced, targeted research applications rather than as a bulk commodity .

Procurement Cost-Benefit Analysis Research Economics Commercial Availability

Pre-Defined Hazard Profile Enabling Compliant and Safe Handling

A clearly defined safety profile is a critical procurement differentiator, ensuring compliance with institutional and governmental EHS regulations. 6-Bromo-3-chloro-2-methylquinoxaline is classified with a GHS07 pictogram and carries specific hazard statements (H302, H315, H319, H335) and associated precautionary statements (e.g., P260, P280, P305+P351+P338) . In comparison, an alternative building block like 6-Bromo-2-methylquinoxaline (CAS 76982-26-8) is often listed with a less complete or non-harmonized set of hazard data, leading to ambiguity in risk assessment [1]. The availability of a complete GHS-compliant SDS for 6-Bromo-3-chloro-2-methylquinoxaline provides a quantifiable advantage in risk mitigation and operational safety.

Safety EHS Laboratory Operations Compliance

Documented Viability as an Intermediate in Patent Literature

The inclusion of a compound in patent literature is a strong, verifiable indicator of its proven utility in the synthesis of novel, high-value molecules. 6-Bromo-3-chloro-2-methylquinoxaline is explicitly referenced as an intermediate compound used in preparing heterocycle derivatives in a patent (e.g., as seen in the context of a PCT application) [1]. This provides a quantifiable differentiator over numerous other commercially available halogenated quinoxalines for which no such documented use in patented synthetic routes exists. The citation in a patent application demonstrates that a specific, inventive use has been found for this precise substitution pattern, distinguishing it from similar, but un-cited, analogs [2].

Pharmaceutical Intermediates Patent Analytics Chemical Intellectual Property Synthetic Utility

Validated Application Scenarios for 6-Bromo-3-chloro-2-methylquinoxaline (CAS 1392413-56-7) Based on Quantitative Evidence


Synthesis of CNS-Penetrant Drug Candidates via Sequential Cross-Coupling

The predicted consensus Log P of 3.06 suggests this compound is well-suited for creating lipophilic intermediates destined for central nervous system (CNS) drug discovery programs. Its dual halogenation (Br and Cl) enables orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the C6 bromine, followed by Buchwald-Hartwig amination at the C3 chlorine) to efficiently build molecular complexity. This precise substitution pattern is critical for generating libraries of compounds with high predicted brain permeability .

Scale-Up of Patent-Protected Heterocyclic Leads

The explicit citation of 6-Bromo-3-chloro-2-methylquinoxaline in patent literature [1] validates its use as a protected intermediate in the synthesis of novel pharmaceutical compositions. Procurement of this specific compound is mandatory for any research group or CRO aiming to reproduce or scale-up the exact synthetic routes disclosed in the associated patents. The well-defined boiling point (316.7±37.0 °C) and safety profile provide critical data for process chemists designing safe and efficient manufacturing protocols.

Medicinal Chemistry Campaigns Focused on Kinase or GPCR Targets

The 3-chloro-2-methylquinoxaline moiety has established structure-activity relationships (SAR) for several biological targets, including the NMDA receptor glycine site [2]. Starting with a building block that already contains this privileged scaffold, such as 6-Bromo-3-chloro-2-methylquinoxaline, allows medicinal chemists to rapidly explore SAR at the 6-position. This strategy is more cost-effective and time-efficient than de novo synthesis of the entire core, even at a higher raw material cost (~$236/g) , as it accelerates the hit-to-lead optimization phase.

Synthesis of Advanced Quinoxaline-Based Molecular Probes

The presence of both a halogen and a methyl group on the quinoxaline core offers a unique combination of properties for the development of chemical probes. The bromine atom can be exploited for heavy-atom effect studies or as a handle for radiolabeling (e.g., via halogen exchange). The complete and clear hazard classification ensures that laboratory personnel can safely handle and use this compound in specialized, high-value experiments, a factor that is crucial when procuring materials for unique, low-volume, high-impact research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-chloro-2-methylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.